molecular formula C14H14O4S B14635221 Benzyl 4-methoxybenzene-1-sulfonate CAS No. 53226-51-0

Benzyl 4-methoxybenzene-1-sulfonate

Cat. No.: B14635221
CAS No.: 53226-51-0
M. Wt: 278.33 g/mol
InChI Key: ACKOHXZHEXYEAB-UHFFFAOYSA-N
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Description

Benzyl 4-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by a benzyl group attached to a 4-methoxybenzene ring, which is further substituted with a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-methoxybenzene-1-sulfonate typically involves the sulfonation of 4-methoxybenzene (anisole) followed by the introduction of a benzyl group. One common method is the reaction of 4-methoxybenzene with sulfur trioxide (SO₃) in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form 4-methoxybenzenesulfonic acid. This intermediate is then reacted with benzyl chloride (C₆H₅CH₂Cl) in the presence of a base like sodium hydroxide (NaOH) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Formation of nitro derivatives of this compound.

    Bromination: Formation of bromo derivatives.

    Oxidation: Formation of sulfonic acids or other oxidized products.

    Reduction: Formation of reduced benzyl derivatives.

Mechanism of Action

The mechanism of action of Benzyl 4-methoxybenzene-1-sulfonate involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The methoxy group enhances the electron density on the benzene ring, making it more reactive towards electrophiles. The sulfonate group, being a strong electron-withdrawing group, can influence the reactivity and stability of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-hydroxybenzene-1-sulfonate: Similar structure but with a hydroxy group instead of a methoxy group.

    Benzyl 4-chlorobenzene-1-sulfonate: Contains a chloro group instead of a methoxy group.

    Benzyl 4-nitrobenzene-1-sulfonate: Contains a nitro group instead of a methoxy group.

Uniqueness

Benzyl 4-methoxybenzene-1-sulfonate is unique due to the presence of the methoxy group, which significantly enhances its reactivity in electrophilic aromatic substitution reactions compared to its analogs. This makes it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

53226-51-0

Molecular Formula

C14H14O4S

Molecular Weight

278.33 g/mol

IUPAC Name

benzyl 4-methoxybenzenesulfonate

InChI

InChI=1S/C14H14O4S/c1-17-13-7-9-14(10-8-13)19(15,16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3

InChI Key

ACKOHXZHEXYEAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2

Origin of Product

United States

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